(4,5-Dimethylthiophen-2-yl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist. This compound exhibits high effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antidepressant Potential
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has shown that these compounds act as "biased agonists" of serotonin 5-HT1A receptors. They exhibit high 5-HT1A receptor affinity and have shown potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Antimicrobial Activity
New urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine have demonstrated notable in vitro antibacterial and antifungal activities. Some compounds in this series were particularly effective against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli (Vedavathi et al., 2017).
Novel Compound Synthesis
A study on the synthesis and characterization of a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine highlights advancements in the field of organic chemistry and the development of new chemical entities (Zhai Zhi-we, 2014).
Anticancer Activity
Research involving new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine, has indicated potential in anticancer activity. These complexes have shown significant cytotoxic effects against various human cancerous cell lines (Mbugua et al., 2020).
properties
IUPAC Name |
(4,5-dimethylthiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-5-3-7(4-8)9-6(5)2;/h3H,4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSEFDIGGSYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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